8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one
Overview
Description
8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C8H6BrNO2 and its molecular weight is 228.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Platelet Aggregation Inhibition
8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one derivatives have been synthesized and tested for their inhibitory ability on platelet aggregation. They showed potential in inhibiting ADP-induced platelet aggregation, making them a topic of interest in cardiovascular research (Tian et al., 2012).
2. Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Derivatives of this compound were found to be effective against various Gram-positive and Gram-negative bacteria, although they showed weak effectiveness against fungi. The presence of certain substituents, like fluorine, can enhance these antimicrobial properties (Fang et al., 2011).
3. Green Chemistry Applications
The synthesis of benzo[b][1,4]oxazins, including this compound, has been achieved using green chemistry principles. One example is the use of ionic liquids for synthesis, offering advantages like good yields, short reaction times, and reusability of the reaction medium (Soleimani et al., 2012).
4. Potential Anti-Cancer Applications
Some derivatives of this compound have been evaluated for anti-cancer properties. They have shown potential against various cancer cell lines, including lung, colorectal adenocarcinoma, and acute myeloid leukemia, making them a promising area for cancer research (Rajitha et al., 2011).
5. Synthesis and Structural Studies
The compound has been a focus of synthetic and structural chemistry research. Studies have explored various methods of synthesis and structural characterizations, contributing to the broader understanding of benzo[b][1,4]oxazin derivatives (Wakabayashi et al., 1991).
Properties
IUPAC Name |
8-bromo-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGSWEPMUVKUDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619185 | |
Record name | 8-Bromo-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688363-48-6 | |
Record name | 8-Bromo-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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